molecular formula C32H34ClN B8285522 1,4-Bis(ethenyl)benzene;(4-methylphenyl)-phenylmethanamine;styrene;hydrochloride

1,4-Bis(ethenyl)benzene;(4-methylphenyl)-phenylmethanamine;styrene;hydrochloride

Cat. No.: B8285522
M. Wt: 468.1 g/mol
InChI Key: WWIYQJITPCEFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(ethenyl)benzene;(4-methylphenyl)-phenylmethanamine;styrene;hydrochloride is a useful research compound. Its molecular formula is C32H34ClN and its molecular weight is 468.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H34ClN

Molecular Weight

468.1 g/mol

IUPAC Name

1,4-bis(ethenyl)benzene;(4-methylphenyl)-phenylmethanamine;styrene;hydrochloride

InChI

InChI=1S/C14H15N.C10H10.C8H8.ClH/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12;1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;/h2-10,14H,15H2,1H3;3-8H,1-2H2;2-7H,1H2;1H

InChI Key

WWIYQJITPCEFGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Fmoc-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe-Rink-Amide MBHA resin prepared in EXAMPLE 8 was subjected to Fmoc deprotection. To 64 mg (20 μmol) of H-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe-Rink Amide MBHA resin, 1.5 mL of THF and 13 mg of CDI were added, followed by shaking for 2 hours. After 32 mg of tryptamine hydrochloride, 28 μL of DIEA and 500 μL of DMF were added to the mixture, followed by shaking for 24 hours. Thereafter the resin washed to give 2-(Indol-3-yl)ethylcarbamoyl-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe-Rink Amied MBHA resin. To 15 mg of the product, 200 μL of TFA/PhSMe/m-cresol/TIS/EDT (85/5/5/2.5/2.5) was added, followed by stirring for 2 hours. Ether was added to the reaction solution, the resulting precipitate was centrifuged and the supernatant was removed. This procedure was repeated for washing. The residue was extracted with an aqueous acetic acid solution and the extract was filtered to remove the resin. Then, linear density gradient elution (60 minutes) was performed with eluants A/B: 69/31-59/41 using: 0.1% TFA in water and eluant B: 0.1% TFA-containing acetonitrile on preparative HPLC using YMC D-ODS-5-ST S-5 120A column (20×150 mm). The fractions containing the product were collected and lyophilized to give 1.1 mg of white powders.
[Compound]
Name
Fmoc-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe-Rink-Amide MBHA resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
H-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe
Quantity
64 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Amide MBHA resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 mg
Type
reactant
Reaction Step Two
Quantity
32 mg
Type
reactant
Reaction Step Three
Name
Quantity
28 μL
Type
reactant
Reaction Step Three
Name
Quantity
500 μL
Type
solvent
Reaction Step Three

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